BenchChemオンラインストアへようこそ!

Eltrombopag metabolite M2

Metabolite profiling Analytical method development Isomer-specific quantitation

Eltrombopag metabolite M2 (CAS 1396009-05-4), chemically defined as eltrombopag acyl glucuronide, is a phase II UDP-glucuronosyltransferase (UGT)-mediated conjugation product of the first-in-class small-molecule thrombopoietin receptor agonist eltrombopag. Unlike the parent drug (C25H22N4O4, MW 442.47), M2 bears a glucuronic acid moiety yielding molecular formula C31H30N4O10 and molecular weight 618.6 g/mol.

Molecular Formula C31H30N4O10
Molecular Weight 618.6 g/mol
CAS No. 1396009-05-4
Cat. No. B12770626
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEltrombopag metabolite M2
CAS1396009-05-4
Molecular FormulaC31H30N4O10
Molecular Weight618.6 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=C1)N2C(=O)C(=C(N2)C)N=NC3=CC=CC(=C3O)C4=CC(=CC=C4)C(=O)OC5C(C(C(C(O5)C(=O)O)O)O)O)C
InChIInChI=1S/C31H30N4O10/c1-14-10-11-19(12-15(14)2)35-28(40)22(16(3)34-35)33-32-21-9-5-8-20(23(21)36)17-6-4-7-18(13-17)30(43)45-31-26(39)24(37)25(38)27(44-31)29(41)42/h4-13,24-27,31,34,36-39H,1-3H3,(H,41,42)/t24-,25-,26+,27-,31-/m0/s1
InChIKeyQDBVJVOQHXJYEG-KCCIZHGZSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Eltrombopag Metabolite M2 (Acyl Glucuronide) CAS 1396009-05-4: Reference Standard Procurement & Differentiation Guide


Eltrombopag metabolite M2 (CAS 1396009-05-4), chemically defined as eltrombopag acyl glucuronide, is a phase II UDP-glucuronosyltransferase (UGT)-mediated conjugation product of the first-in-class small-molecule thrombopoietin receptor agonist eltrombopag [1]. Unlike the parent drug (C25H22N4O4, MW 442.47), M2 bears a glucuronic acid moiety yielding molecular formula C31H30N4O10 and molecular weight 618.6 g/mol [1][2]. Critically, M2 exists as a mixture of three coeluting acyl glucuronide isomers, a structural feature that distinguishes it from other eltrombopag metabolites which are single chemical entities [1]. This compound serves as a critical reference standard for abbreviated new drug application (ANDA) bioequivalence studies, analytical method validation (AMV), quality control (QC) applications, and, as recently demonstrated, clinical hepatotoxicity risk assessment via therapeutic drug monitoring [1][3].

Why Generic 'Eltrombopag Metabolite' Standards Cannot Substitute for M2 CAS 1396009-05-4


Eltrombopag metabolism generates multiple distinct metabolite classes—mono-oxygenation (M1), acyl glucuronides (M2), hydrazine cleavage conjugates (M3, M4), and glutathione-related conjugates (M5, M6, M7)—each with divergent physicochemical properties, analytical behavior, and toxicological significance [1]. M2 is the only metabolite that exists as a mixture of three coeluting acyl glucuronide isomers, making it uniquely identifiable via radio-HPLC and LC-MS/MS methods and impossible to replicate with single-entity M1 or cleavage product standards [1]. Furthermore, M2 is the only eltrombopag metabolite for which a validated quantitative threshold (4.0 μg/mL) has been established for hepatotoxicity risk prediction, with a demonstrated ROC AUC of 0.83 that significantly outperforms the parent drug (AUC 0.68) [2]. Substituting an uncharacterized or generic eltrombopag metabolite standard for M2 introduces risk of isomer ratio inconsistency, incorrect retention time matching, and invalidated quantitative calibration, directly compromising ANDA method validation and clinical TDM assay accuracy.

Quantitative Differentiation Evidence for Eltrombopag Metabolite M2 (CAS 1396009-05-4) vs. Closest Analogs


M2 Isomeric Complexity: Three Coeluting Acyl Glucuronide Isomers vs. M1 Single Mono-Oxygenation Entity

M2 is not a single compound but a mixture of three coeluting acyl glucuronide isomers, as confirmed by radio-HPLC and LC-MS analysis of human plasma following oral [14C]eltrombopag administration [1]. In contrast, metabolite M1 is a single mono-oxygenation product that was quantifiable in only 2 of 6 subjects (2.4% at 4h in subject 1 and 5.0% at 12h in subject 6) [1]. This isomeric heterogeneity of M2 demands specific chromatographic resolution conditions that single-entity metabolite standards cannot satisfy, making M2 procurement essential for method development involving glucuronide-specific detection windows.

Metabolite profiling Analytical method development Isomer-specific quantitation

M2 Time-Dependent Plasma Accumulation vs. Parent Drug Decline: 0.6%→11.7% vs. 94.2%→43.6% Over 48 Hours

M2 exhibits a unique time-dependent accumulation profile that contrasts sharply with the parent drug's decline. At 4h post-dose, M2 accounts for only 0.6% of total plasma radioactivity versus 94.2% for eltrombopag. By 48h, M2 rises to 11.7% (±2.1%) while eltrombopag falls to 43.6% (±5.6%), making M2 the second most abundant circulating drug-related species at the terminal sampling point [1]. In contrast, M1 becomes non-quantifiable after 12h (0.8% at 12h, N.Q. at 24h and 48h) [1]. The metabolite-to-parent ratio for M2 increases approximately 40-fold from 0.006 at 4h to 0.27 at 48h, a dynamic range that has direct implications for bioequivalence study sampling schedules and statistical analysis.

Pharmacokinetics Bioequivalence study design Metabolite-to-parent ratio

M2 Outperforms Parent Drug for Hepatotoxicity Prediction: ROC AUC 0.83 vs. 0.68 with Validated 4.0 μg/mL Threshold

In a recent study of 104 serum samples from 42 aplastic anemia patients receiving eltrombopag, M2 concentration demonstrated significantly superior predictive accuracy for hepatotoxicity compared with the parent drug [1]. Receiver operating characteristic (ROC) analysis yielded an area under the curve (AUC) of 0.83 for M2 versus 0.68 for eltrombopag, with a validated threshold of 4.0 μg/mL [1]. All patients meeting clinical criteria for drug-induced liver injury (DILI) had M2 concentrations exceeding this cutoff. Mean M2 concentrations were 6.9 ± 4.5 μg/mL in samples with abnormal liver function versus 2.1 ± 1.2 μg/mL in those with normal liver function—a 3.3-fold difference—compared with parent drug concentrations of 23.0 ± 18.5 versus 10.6 ± 9.3 μg/mL, a 2.2-fold difference [1]. This establishes M2 as a quantitatively stronger biomarker for eltrombopag-related hepatotoxicity than the parent compound itself.

Hepatotoxicity Therapeutic drug monitoring Risk stratification

UGT1A1 Genotype-Dependent M2 Formation: 1.5-Fold Difference Between Extensive and Intermediate/Poor Metabolizers

M2 formation is significantly influenced by UGT1A1 genotype, with extensive metabolizers (EMs) exhibiting 1.5-fold greater acyl glucuronide formation than intermediate/poor metabolizers (IMs/PMs) [1]. This pharmacogenomic effect translates directly into differential hepatotoxicity risk: EMs showed a 43% incidence of hepatotoxicity compared with 11% in IMs and 0% in PMs [1]. Importantly, the metabolic ratio—calculated as molar concentration of eltrombopag divided by that of M2—differed systematically between genotype groups [1]. This stands in contrast to M1, whose formation via CYP450-mediated oxidation (CYP1A2 and CYP2C8) does not carry the same established pharmacogenomic risk linkage [2]. M2 concentration thus serves as a functional readout of UGT1A1 activity that no other eltrombopag metabolite standard can provide.

Pharmacogenomics UGT1A1 polymorphism Metabolic ratio

Acyl Glucuronide Reactivity: M2 Contributes to Covalent Plasma Protein Binding Distinct from Non-Reactive Metabolites M1, M3, and M4

Acyl glucuronides, including M2, are intrinsically reactive species capable of undergoing acyl migration and reacting with nucleophilic residues on plasma proteins to form covalent adducts [1]. The Deng et al. study detected low but measurable levels of covalently bound drug-related intermediates to plasma proteins and explicitly noted that such binding could arise from acyl glucuronide conjugates (M2) reacting with proteins, contributing to the prolonged plasma elimination half-life of total radioactivity versus parent drug [1]. In contrast, M1 (mono-oxygenation), M3/M4 (hydrazine cleavage conjugates), and M5/M6/M7 (glutathione conjugates) lack the reactive ester linkage characteristic of acyl glucuronides and are considered detoxification products [1]. This class-level property of acyl glucuronide reactivity is well-established across multiple drug classes [2], but within the eltrombopag metabolite panel, M2 is the sole species bearing this safety-relevant structural feature.

Covalent protein binding Acyl migration Metabolite safety assessment

Certified Reference Standard Purity >95% with Regulatory-Compliant Characterization vs. Uncharacterized Metabolite Preparations

Commercially available M2 reference standards (CAS 1396009-05-4) are supplied with HPLC purity exceeding 95% and full characterization data compliant with regulatory guidelines, enabling direct traceability against pharmacopeial standards (USP or EP) upon feasibility assessment [1][2]. This certified reference material supports analytical method development, method validation (AMV), and QC applications for ANDA submissions or commercial eltrombopag production [1]. In contrast, uncharacterized or in-house metabolite preparations—including mixed metabolite fractions containing M1, M3, or M4—lack lot-to-lot consistency in isomer ratio, certified purity documentation, and regulatory-compliant certificate of analysis, creating unacceptable risk of method failure during regulatory review [1].

Reference standard procurement ANDA submission Method validation

Optimal Procurement and Application Scenarios for Eltrombopag Metabolite M2 (CAS 1396009-05-4)


ANDA Bioequivalence Study Method Validation Requiring M2-Specific Quantitation

Generic eltrombopag ANDA submissions require validated bioanalytical methods capable of resolving and quantifying M2 alongside the parent drug across all sampling time points through 48h post-dose. Because M2 rises from 0.6% to 11.7% of total plasma radioactivity while parent drug declines, methods that fail to specifically quantify M2 risk underreporting total drug-related exposure at later time points [1]. Procurement of characterized M2 reference standard (CAS 1396009-05-4, purity >95%) enables accurate calibration curve construction, isomer-specific peak identification, and method robustness demonstration across the full 48h pharmacokinetic profile.

Clinical TDM Assay Development for Eltrombopag Hepatotoxicity Risk Stratification

Clinical laboratories developing LC-MS/MS assays for eltrombopag therapeutic drug monitoring must include M2 quantification, as M2 concentration provides superior hepatotoxicity prediction (ROC AUC 0.83) compared with parent drug monitoring alone (ROC AUC 0.68) [2]. The validated 4.0 μg/mL M2 threshold enables binary risk classification with 100% sensitivity for DILI detection. This application requires the M2 reference standard specifically—parent drug or M1 standards cannot establish the M2 calibration range (2.1–6.9 μg/mL clinically relevant window) or validate the 4.0 μg/mL cutoff.

UGT1A1 Pharmacogenomic Studies Linking M2 Formation to Hepatotoxicity Risk

Investigations of UGT1A1 genotype-dependent eltrombopag metabolism require authentic M2 standard for calculating metabolic ratios (eltrombopag/M2 molar concentration) across EM, IM, and PM genotype groups [2]. The 1.5-fold greater M2 formation in EMs versus IMs/PMs and the corresponding hepatotoxicity incidence gradient (43% vs. 11% vs. 0%) can only be reliably quantified using a characterized M2 reference standard with defined isomer composition [2]. M1 standards are unsuitable as M1 formation is CYP450-mediated and lacks UGT1A1 pharmacogenomic linkage.

In Vitro Acyl Glucuronide Reactivity and Covalent Protein Binding Safety Assessment

Drug safety studies investigating eltrombopag-related covalent protein binding require M2 as the sole acyl glucuronide species among eltrombopag metabolites [1]. Because M2 contains the reactive ester linkage capable of acyl migration and nucleophilic attack by protein residues, it is the relevant standard for in vitro trapping assays, time-dependent covalent binding studies, and risk assessment of idiosyncratic drug reactions [1]. M1, M3, M4, and M5-M7 standards cannot substitute, as they lack the acyl glucuronide functional group responsible for this reactivity.

Quote Request

Request a Quote for Eltrombopag metabolite M2

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.